molecular formula C7H9N3O B1584512 4-Phenylsemicarbazide CAS No. 537-47-3

4-Phenylsemicarbazide

Cat. No. B1584512
CAS RN: 537-47-3
M. Wt: 151.17 g/mol
InChI Key: MOCKWYUCPREFCZ-UHFFFAOYSA-N
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Description

4-Phenylsemicarbazide is a chemical compound with the molecular formula C7H9N3O . It is used as an organic reagent . The compound is also known by other names such as N-Phenylhydrazinecarbothioamide .


Synthesis Analysis

4-Phenylsemicarbazide can be synthesized by the action of hydrazine hydrate on phenylurea . The reaction conditions include refluxing with hydrazine hydrate for 20 hours .


Molecular Structure Analysis

The molecular structure of 4-Phenylsemicarbazide contains a total of 20 bonds. There are 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .


Chemical Reactions Analysis

4-Phenylsemicarbazide has been used in the synthesis of amberlite XAD resins . It has also been used in the synthesis of a series of thiosemicarbazones .


Physical And Chemical Properties Analysis

4-Phenylsemicarbazide is a white flake or needle-like crystal. It has a melting point of 122-125°C and a boiling point of 273.17°C. The compound is soluble in alcohol, chloroform, dilute acids, and alkalis, but it is insoluble in ether .

Scientific Research Applications

  • Synthesis of 4-substituted semicarbazides

    • Field : Organic Chemistry
    • Application : 4-Phenylsemicarbazide is used in the synthesis of 4-substituted semicarbazides . The approach allows to prepare the semicarbazides derived from alkyl and aryl amines in moderate to good yields and high purity .
    • Method : The approach includes formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result a semicarbazide .
    • Results : The approach allowed to obtain 4-substituted semicarbazides on a large scale in good yield and purity .
  • Design and preparation of nanocatalyst for the synthesis of pyranopyrazoles

    • Field : Nanotechnology and Organic Chemistry
    • Application : 4-Phenylsemicarbazide is used in the design and preparation of a nanocatalyst for the synthesis of pyranopyrazoles .
    • Method : A nanomagnetic catalyst bearing the semicarbazide linkers, namely, Fe3O4@SiO2@OSi(CH2)3‑N(3‑pyridoyl sulfonic acid)semicarbazide (FSiPSS) was designed, synthesized and characterized .
    • Results : The catalytic capability of the novel prepared nanomagnetic FSiPSS catalyst was successfully investigated in the synthesis of diverse pyranopyrazoles through a one‑pot four‑component condensation reaction .
  • Study of metabolism in sheep

    • Field : Veterinary Medicine
    • Application : 4-Phenylsemicarbazide hydrochloride was used in an experiment to study whether [U-14C]palmitate and [2-14C]palmitate are metabolized to ketone bodies and whether free glycerol was used as an energy source by the tissue from ketotic and normal sheep .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Detection of Environmental Pollutants

    • Field : Environmental Science
    • Application : Semicarbazide, which includes 4-Phenylsemicarbazide, has become an important pollutant in the environment . It is used in the detection of environmental pollutants .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Stabilizing Agents in the Polymer Industry

    • Field : Polymer Science
    • Application : Semicarbazides, including 4-Phenylsemicarbazide, are applied as stabilizing agents in the polymer industry .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Marker to Detect the Illegal Usage of the Banned Antibiotic Nitrofurazone

    • Field : Food Science
    • Application : Semicarbazide is applied in food as a marker to detect the illegal usage of the banned antibiotic nitrofurazone .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Labelling Heparan Sulphate Saccharides

    • Field : Glycomics
    • Application : 4-Phenylsemicarbazide is used in the labelling of heparan sulphate saccharides with chromophore, fluorescence and mass tags for HPLC and MS separations .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Synthesis of Schiff Base Copper Complexes

    • Field : Inorganic Chemistry
    • Application : 4-Phenylsemicarbazide is used in the synthesis of Schiff base copper complexes .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

4-Phenylsemicarbazide is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

1-amino-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCKWYUCPREFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80201957
Record name 4-Phenylsemicarbazide
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Molecular Weight

151.17 g/mol
Source PubChem
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Product Name

4-Phenylsemicarbazide

CAS RN

537-47-3
Record name 4-Phenylsemicarbazide
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Record name 4-Phenylsemicarbazide
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Record name 4-PHENYLSEMICARBAZIDE
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Record name 4-Phenylsemicarbazide
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Record name 4-PHENYLSEMICARBAZIDE
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Synthesis routes and methods

Procedure details

Other known methods for the preparation of 4-aryl-1,2,4-triazol-3-ones involve the use of hydrazine as a raw material. In one such method, phenylurea is reacted with hydrazine to give a 4-phenylsemicarbazide. The semicarbazide is then condensed with ethyl formate to give the 4-phenyltriazolone. The overall yield from this method is about 20%. In another method, a 4-phenylsemicarbazide is reacted with formic acid to form the 1-formyl-4-phenylsemicarbazide intermediate, followed by intramolecular condensation to the 4-phenyltriazolone. The yield obtained by this method is about 40%. In yet another method, a substituted aniline is converted to the phenylcarbamate derivative. The phenylcarbamate is treated with hydrazine to give the phenylsemicarbazide derivative, followed by condensation with formamidine acetate to give the 4-phenyltriazolone. Each of these methods requires the use of the toxic compound hydrazine. In addition, the methods suffer from low overall yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
496
Citations
Ö Dereli, S Sudha, N Sundaraganesan - Journal of Molecular Structure, 2011 - Elsevier
In this paper, combined experimental and theoretical study on molecular and vibrational structure of 4-phenylsemicarbazide (4PSC) were reported. The Fourier transform infrared (FT-IR…
Number of citations: 28 www.sciencedirect.com
BI Ita, OE Offiong - Materials chemistry and physics, 1999 - Elsevier
It has been observed from weight loss and hydrogen gas evolution measurements that 4-phenylsemicarbazide (4PSC) and semicarbazide (SC) actually have very significant effects on …
Number of citations: 28 www.sciencedirect.com
U Sayin, E Türkkan, Ö Dereli, H Yüksel… - Radiation Physics and …, 2010 - Elsevier
Single crystals of 4-phenylsemicarbazide (4PSC) were investigated using an electron paramagnetic resonance (EPR) technique, with γ irradiation of the crystals at different orientations …
Number of citations: 23 www.sciencedirect.com
AA El-Asmy, ME Khalifa, MM El-Defrawy… - … and Reactivity in …, 1996 - Taylor & Francis
New transition metal complexes of Co II , Ni II , Cu II and Fe III with butylmalonylbis(4-phenylsemicarbazide), H 4 BMPS, have been synthesized chemically and electrochemicaly. …
Number of citations: 3 www.tandfonline.com
U Ashiq, RA Jamal, MN Arshad… - … Section E: Structure …, 2009 - scripts.iucr.org
… In order to study the biological activity of 4-phenylsemicarbazide, we undertook the synthesis of title compound and report its crystal structure in this paper. The title compound …
Number of citations: 5 scripts.iucr.org
AS Wheeler, RD Norton - Journal of the American Chemical …, 1928 - ACS Publications
Experimental Part l-Phenylcarbamyl-3, 5-dimethylpyrazole, C12H13ON3.—Nine and five-tenths g. of 4-phenylsemicarbazide hydrochloride was dissolved in the least possible amount …
Number of citations: 3 pubs.acs.org
AS Wheeler, RW Bost - Journal of the American Chemical Society, 1924 - ACS Publications
… The 4-phenylsemicarbazide was … We adopted the method of Curtins and Burkhardt8 who prepared 4-phenylsemicarbazide by the action of hydrazine on …
Number of citations: 4 pubs.acs.org
S Zhang, C Liu, X Wu, W Li, H Li, S Wang, Y Leng… - Synlett, 2022 - thieme-connect.com
… Owing to its unique molecular structure, 4-phenylsemicarbazide … , we surmised that 4-phenylsemicarbazide might combine … oxidative cyclization of 4-phenylsemicarbazide with (het)aryl …
Number of citations: 2 www.thieme-connect.com
BА Gostevskii, AI Albanov, AV Vashchenko… - Chemistry of …, 2020 - Springer
… A solution of pivaloyl chloride (5.58 g, 46.3 mmol) in anhydrous MeCN (10 ml) was added dropwise over 3 h to a solution of 4-phenylsemicarbazide (2) (7.00 g, 46.3 mmol) and Et 3 N (…
Number of citations: 2 link.springer.com
S Densil, CH Chang, CL Chen, A Mathavan… - …, 2018 - Wiley Online Library
… (E)-1-((anthracen-10-yl)methylene)-4-phenylsemicarbazide; and R3 = (E)-1-((anthracen-10-… anthracenecarboxaldehyde, benzohydrazide, 4-phenylsemicarbazide and 4-phenylthiosemi…

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